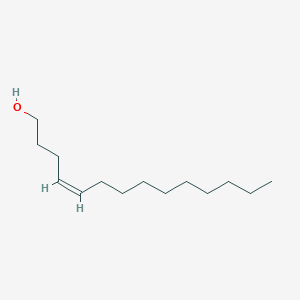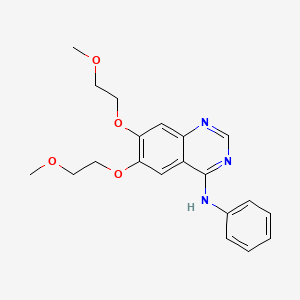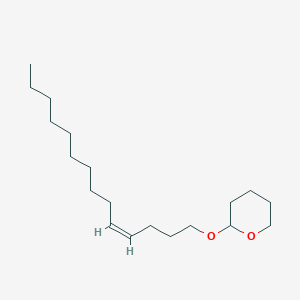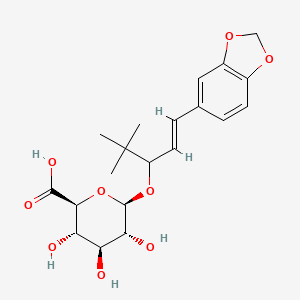
(Z)-4-Tetradecen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and common uses. It may also include information on its discovery or synthesis.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also include computational studies to predict these properties.Aplicaciones Científicas De Investigación
Identification of Natural Ligands for Odorant Receptors : Yoshikawa et al. (2013) identified (Z)-5-tetradecen-1-ol as a natural ligand for a mouse odorant receptor, demonstrating its role in mammalian olfactory systems. This compound is secreted in male mouse urine and enhances urine attractiveness to female mice, highlighting its biological significance in communication (Yoshikawa et al., 2013).
Role as Insect Pheromones : Numerous studies have identified derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol acetate and (Z)-11-tetradecen-1-ol, as key components in insect pheromones. For example, Jones and Sparks (1979) found that (Z)-9-TDA, a derivative, acts as a secondary sex pheromone in insects like the fall armyworm (Jones & Sparks, 1979).
Synthesis for Pest Control : The synthesis of various isomers of tetradecen-1-ol, such as (Z/E)-11-tetradecen-1-ol, is studied for their applications in pest control. These compounds are used as attractants in traps for controlling agricultural pests like corn pests, as reported by Li, Yong, and Aisa (2008) (Li, Yong, & Aisa, 2008).
Mating Disruption in Insects : Derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol formate, have been used in mating disruption strategies for controlling insect populations. Caro, Glotfelty, and Freeman (2004) studied its concentrations in the air for disrupting mating in Heliothis moths (Caro, Glotfelty, & Freeman, 2004).
Safety And Hazards
This would involve an examination of the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Direcciones Futuras
This would involve a discussion of areas where further research is needed. This could include potential applications of the compound, unanswered questions about its properties, or new methods for its synthesis.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps.
Propiedades
IUPAC Name |
(Z)-tetradec-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLOGWCACVSGQN-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-tetradec-4-en-1-ol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




